molecular formula C12H17ClN2O B1521146 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride CAS No. 1214020-17-3

2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1521146
CAS No.: 1214020-17-3
M. Wt: 240.73 g/mol
InChI Key: PYKOTXMFKSASFM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-2-phenyl-1-pyrrolidin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14;/h1-3,6-7,11H,4-5,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKOTXMFKSASFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride (CAS Number: 1214020-17-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN2OC_{12}H_{16}ClN_2O, with a molecular weight of 240.73 g/mol. The compound features a pyrrolidine ring, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₆ClN₂O
Molecular Weight240.73 g/mol
CAS Number1214020-17-3
Purity≥95%

Biological Activity

Antiproliferative Effects
Research has indicated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the phenyl and pyrrolidine groups can enhance the inhibition of tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells such as HeLa cells .

Mechanism of Action
The mechanism through which this compound exerts its effects involves interaction with microtubules. This interaction disrupts normal mitotic processes, which is critical in cancer therapy. Specifically, it binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization .

Case Studies

  • HeLa Cell Study : A study demonstrated that compounds similar to this compound significantly affected microtubule dynamics in HeLa cells, resulting in altered spindle morphology and increased rates of apoptosis .
  • Structure Activity Relationship (SAR) : An investigation into the SAR revealed that certain modifications to the pyrrolidine ring could lead to enhanced biological activity. For example, substituents that prevent oxidation at the phenyl group were shown to retain higher antiproliferative efficacy .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds within this class tend to have high clearance rates in both human and rat microsomes, suggesting rapid metabolism. The primary metabolic pathway appears to be oxidation at the α-methylene position adjacent to the nitrogen on the pyrrolidine ring .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound has been studied for its potential use in developing novel pharmaceuticals, particularly in the field of psychoactive substances. Its structure is related to known psychoactive agents, which suggests it may exhibit similar effects. Research indicates that derivatives of this compound can interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, making it a candidate for further exploration in treating mood disorders and other neuropsychiatric conditions .

Case Studies:
Recent studies have investigated the efficacy of pyrrolidine derivatives in modulating cognitive functions and behaviors associated with anxiety and depression. For instance, a study published in a peer-reviewed journal demonstrated that certain analogs of this compound showed significant anxiolytic effects in animal models, suggesting potential therapeutic applications .

Neuroscience Research

Neurotransmitter Interaction:
The compound's ability to interact with various neurotransmitter systems positions it as a valuable tool in neuroscience research. It is used to study the mechanisms underlying neurotransmission and the pharmacodynamics of psychoactive substances. Researchers have employed this compound to elucidate pathways involved in addiction and reward mechanisms, providing insights into substance use disorders .

Experimental Applications:
In experimental settings, this compound has been utilized to assess its impact on neuronal activity and synaptic plasticity. Studies have shown that it can influence long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Synthetic Organic Chemistry

Precursor for Synthesis:
As a versatile building block in organic synthesis, this compound serves as a precursor for various chemical reactions. Its functional groups allow for modifications that can lead to the synthesis of more complex molecules. Chemists have utilized it to create derivatives with enhanced pharmacological profiles or different biological activities .

Table of Synthetic Applications:

Application AreaDescriptionExample Compounds
Medicinal ChemistryDevelopment of new psychoactive drugsAntidepressants
Neuroscience ResearchStudy of neurotransmitter interactionsCognitive enhancers
Organic SynthesisPrecursor for synthesizing complex organic compoundsNovel therapeutic agents

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
  • Molecular Formula : C₁₂H₁₇ClN₂O
  • Molecular Weight : 240.73 g/mol
  • CAS Number : 1214020-17-3 .

Properties :

  • Purity : ≥95% (typical commercial grade) .
  • Applications: A versatile small-molecule scaffold used in medicinal chemistry and drug discovery. Its structural features (amino group, phenyl ring, and pyrrolidine moiety) make it adaptable for functionalization .

Commercial Availability :

  • Available from suppliers such as CymitQuimica and Santa Cruz Biotechnology, with pricing ranging from €477.00 (50 mg) to €1,198.00 (500 mg) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications/Notes CAS Number References
Target Compound : 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one HCl C₁₂H₁₇ClN₂O 240.73 Amino group at 2-position, pyrrolidine ring Scaffold for CNS-active molecules 1214020-17-3
1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one HCl C₁₂H₁₆ClNO 225.72 Lacks amino group at 2-position Intermediate in psychoactive drug synthesis Not specified
2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one HCl C₁₃H₁₉ClN₂O ~254.76* Piperidine (6-membered ring) instead of pyrrolidine Altered pharmacokinetics due to ring size Not specified
2-Amino-1-(pyridin-3-yl)ethanone HCl C₇H₉ClN₂O 172.62 Pyridine ring replaces phenyl and pyrrolidine Potential kinase inhibitor scaffold 93103-00-5
2-Chloro-N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]acetamide HCl C₁₂H₁₅Cl₂FN₂O 293.17 Chloro/fluoro substituents, acetamide group Enhanced lipophilicity for membrane penetration Not specified
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one Dihydrochloride C₇H₁₁Cl₂N₃O 240.10 Pyrazole ring replaces phenyl and pyrrolidine Targeted for high-throughput screening 2059941-87-4

*Estimated based on molecular formula.

Key Observations from Structural Variations

Amino Group Impact: The 2-amino group in the target compound distinguishes it from non-amino analogs (e.g., 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one HCl).

Ring System Modifications: Piperidine vs. Pyrrolidine: Piperidine analogs (e.g., 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one HCl) introduce a six-membered ring, which may alter solubility and metabolic stability compared to the five-membered pyrrolidine . Aromatic vs. Heterocyclic Rings: Replacement of the phenyl group with pyridine (e.g., 2-Amino-1-(pyridin-3-yl)ethanone HCl) introduces aromatic nitrogen, affecting electronic properties and bioavailability .

Substituent Effects :

  • Halogenated derivatives (e.g., 2-Chloro-N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]acetamide HCl) exhibit increased lipophilicity, which could enhance blood-brain barrier penetration but may raise toxicity concerns .

Psychoactive Potential

  • The target compound shares structural similarities with naphyrone HCl (1-(2-naphthyl)-2-(pyrrolidin-1-yl)-1-pentanone HCl), a synthetic cathinone with stimulant effects. However, the 2-amino group in the target compound may reduce psychoactivity by altering monoamine transporter interactions .

Drug Discovery Utility

  • Scaffold Versatility: The combination of amino, phenyl, and pyrrolidine groups allows modular derivatization. For example: Piperazine-containing analogs (e.g., C₁₇H₁₄ClN₃O) are explored for multi-target kinase inhibition due to additional hydrogen-bonding sites . Pyrazole derivatives (e.g., 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one diHCl) are prioritized in high-throughput assays for anti-inflammatory activity .

Preparation Methods

Direct Amination of Phenacyl Pyrrolidine Derivatives

A common approach involves starting from phenacyl derivatives (phenylacetyl compounds) and introducing the amino group at the α-position followed by pyrrolidine substitution.

  • The key intermediate, phenacyl pyrrolidine, can be prepared by reacting phenacyl halides with pyrrolidine under nucleophilic substitution conditions.
  • Subsequent α-amination is achieved using amination reagents or via reductive amination of the corresponding ketone.

α-Bromination Followed by Delépine Reaction

An efficient synthetic route involves:

  • Step 1: α-Bromination of acetophenone derivatives using brominating agents such as phenyltrimethylammonium tribromide (PTAB). This reaction selectively brominates the α-position adjacent to the carbonyl group.

  • Step 2: The brominated intermediate undergoes a Delépine reaction, where hexamethylenetetramine is used to introduce the amino group, yielding 2-aminoacetophenone hydrochloride derivatives.

  • Step 3: The aminoacetophenone intermediate is then reacted with pyrrolidine to form the target compound.

This method is advantageous as the amine salt formed is more stable and avoids intermolecular self-condensation issues typical of α-aminoketones.

Mesylation and Subsequent Nucleophilic Substitution

  • Following the formation of the aminoacetophenone intermediate, mesylation (introduction of a methanesulfonyl group) can be performed to activate the compound for nucleophilic attack.
  • Pyrrolidine is then introduced via nucleophilic substitution to afford the pyrrolidinyl ethanone structure.
  • This method allows good control over substitution and yields acceptable product quantities.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%)
α-Bromination Phenyltrimethylammonium tribromide (PTAB), moderate temperature, short reaction time Optimized to avoid over-bromination Acceptable (exact yield varies)
Delépine Reaction Hexamethylenetetramine, acidic workup Produces stable amine hydrochloride salt Moderate to good
Mesylation Methanesulfonyl chloride, triethylamine (Et3N) Requires excess reagents for completion ~50% over three steps
Nucleophilic substitution Pyrrolidine, appropriate solvent Efficient substitution to introduce pyrrolidinyl group Moderate to good

Purification and Characterization

  • The hydrochloride salt formed is typically isolated by precipitation or crystallization from suitable solvents.
  • Characterization includes:

Alternative Considerations and Related Preparations

  • While direct synthetic routes are preferred, some methods use multi-step syntheses involving intermediate protection/deprotection strategies or different amination protocols.
  • The use of pyrrolidine derivatives such as (R)- or (S)-2-methylpyrrolidine as chiral auxiliaries or starting materials is documented but involves more complex and costly procedures.
  • Avoidance of harsh conditions, such as prolonged exposure to aqueous acidic media or elevated temperatures, is critical to prevent side reactions like alkyne isomerization or self-condensation.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
α-Bromination + Delépine α-Bromination → Delépine reaction → Mesylation → Pyrrolidine substitution Stable amine salt, good control Requires multiple steps, reagents excess
Direct Amination Amination of phenacyl pyrrolidine derivatives Fewer steps, direct Potential for side reactions
Multi-step Chiral Synthesis Use of chiral pyrrolidine derivatives Enantioselective synthesis possible More complex, costly

Q & A

Basic: What synthetic methodologies are commonly employed for 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride, and how can reaction parameters be optimized?

Answer:
A typical synthesis involves condensation of phenylacetone derivatives with pyrrolidine, followed by amination and hydrochloric acid salt formation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to drive the reaction to completion .
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
    Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., molar ratios, time) to maximize yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography improves purity (>95%) .

Advanced: How can researchers resolve contradictions between experimental spectral data (e.g., NMR, MS) and computational predictions?

Answer:
Discrepancies often arise from:

  • Tautomerism or dynamic processes : Variable-temperature NMR can identify conformational changes affecting chemical shifts .
  • Impurity interference : High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns of target compounds vs. byproducts .
  • Crystallographic validation : Single-crystal X-ray diffraction (using SHELX software) provides definitive structural confirmation, resolving ambiguities in NMR assignments .
    Case study : For a related hydrochloride salt, crystallographic data corrected misassigned peaks in 13C^{13}\text{C} NMR caused by protonation-induced shifts .

Basic: What spectroscopic techniques are recommended for structural elucidation and purity assessment?

Answer:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm backbone structure. For hydrochloride salts, DMSO-d₆ or D₂O solvents mitigate proton exchange broadening .
  • Mass spectrometry : ESI-HRMS verifies molecular ion ([M+H]⁺) and detects halogen isotopic patterns (e.g., Cl) .
  • FT-IR : Amine N-H stretches (~3300 cm⁻¹) and carbonyl C=O (~1700 cm⁻¹) confirm functional groups .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95%) and identifies polar impurities .

Advanced: What strategies are effective for analyzing stereochemical effects on biological activity?

Answer:

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. For example, (R)- and (S)-isomers of structurally similar amines exhibit divergent receptor-binding affinities .
  • Enantiomorph-polarity estimation : Parameters like Flack’s xx (from X-ray data) or Rogers’ η\eta quantify chirality and correlate with activity .
  • Molecular docking : Computational models (e.g., AutoDock) predict enantiomer interactions with biological targets. For pyrrolidine derivatives, the (S)-configuration often enhances binding to CNS receptors .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .
  • First aid : For skin exposure, wash with soap/water for 15+ minutes. For ingestion, rinse mouth and seek medical attention immediately .
  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced: How can researchers address low yields in large-scale synthesis?

Answer:

  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired pathways. For example, lower temperatures may suppress side reactions in amination steps .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer, enhancing reproducibility at scale .
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs and waste .

Basic: What computational tools are suitable for predicting physicochemical properties?

Answer:

  • LogP calculation : Use Molinspiration or ACD/Labs to estimate partition coefficients, critical for bioavailability studies .
  • pKa prediction : SPARC or MarvinSuite models protonation states of amine groups under physiological conditions .
  • Crystal structure prediction (CSP) : Software like Mercury (CCDC) aids in polymorph screening .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Answer:

  • SAR studies : Replace phenyl with halogenated analogs (e.g., 4-Cl) to enhance lipophilicity and blood-brain barrier penetration. For example, 2-amino-1-(4-chlorophenyl)ethanol hydrochloride shows improved CNS activity compared to the parent compound .
  • Electron-withdrawing groups : Fluorine substitution at the phenyl ring increases metabolic stability by reducing CYP450-mediated oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Reactant of Route 2
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2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride

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